

Pictilisib combination therapy dose modifications

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Compound Focus: Pictilisib

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Pictilisib Combination Therapy Dosing Overview

Combination Therapy	Recommended Phase II Dose (RP2D) & Schedule	Common Grade ≥ 3 Adverse Events (AEs) Requiring Management	Key Clinical Findings
Paclitaxel (with/without Bevacizumab or Trastuzumab) [1]	260 mg or 340 mg, orally, once daily on a "14 days on, 7 days off" schedule (28-day cycle) [1]	Neutropenia, stomatitis, asthenia, fatigue, rash, mucosal inflammation, diarrhea [1]	Manageable safety profile; preliminary antitumor activity observed [1].
Letrozole [1]	260 mg, orally, once daily on a "14 days on, 7 days off" schedule (28-day cycle) [1]	(AEs were consistent with other combinations) [1]	Manageable safety profile; supported further investigation [1].
Paclitaxel + Carboplatin (with/without Bevacizumab) [2]	330 mg (capsules) or 340 mg (tablets), orally, once daily on a "14 days on, 7 days off" schedule (21-day cycle) [2]	Rash, hyperglycemia, pneumonitis [3]	Feasible safety profile and encouraging preliminary anti-tumor activity [2].

Key Safety and Tolerability Findings

Across clinical trials, the safety profile of **pictilisib** combinations was **manageable**, but required vigilant monitoring for specific adverse events [3] [1].

- **Dose-Limiting Toxicities (DLTs):** In a study with paclitaxel and letrozole, DLTs included **stomatitis, mucosal inflammation, rash, and diarrhea** [1]. The maximum tolerated dose (MTD) was not reached in the NSCLC study, allowing for the establishment of a high RP2D [2].
- **Class-Effects of Pan-PI3K Inhibition: Pictilisib** is a pan-PI3K inhibitor, and its toxicity profile is consistent with this class [3]. Hyperglycemia and rash are on-target effects, and their occurrence should be anticipated [3].
- **Efficacy Considerations:** Later-phase trials (FERGI, PEGGY) did not show significant progression-free survival benefit when **pictilisib** was added to fulvestrant or paclitaxel, which was attributed to **substantial dose-limiting toxicities** that limited the administered dose and potentially the efficacy of the combination [3].

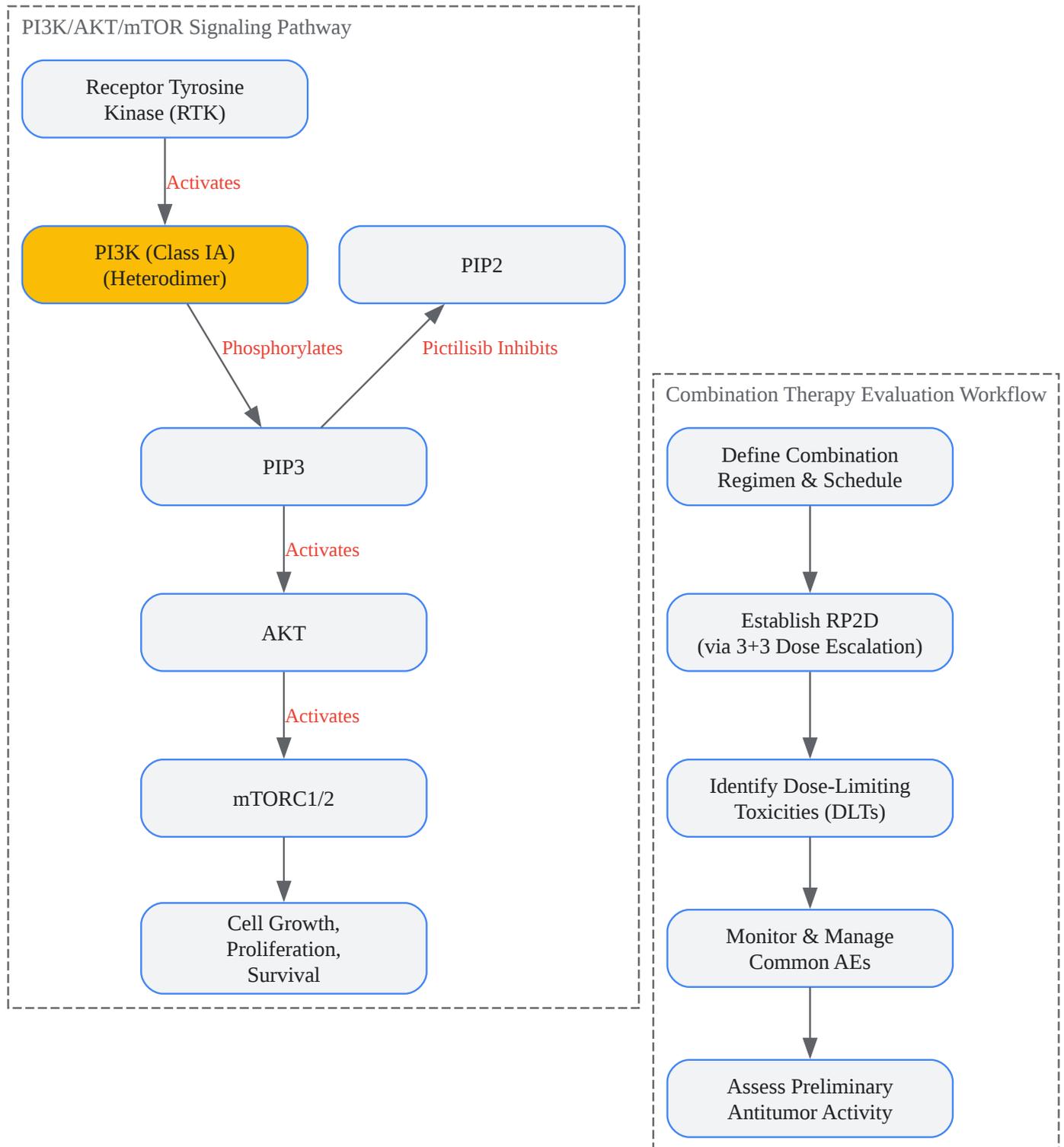
FAQs for Researchers

What is the clinical development status of pictilisib? While early-phase trials demonstrated a manageable safety profile and antitumor activity, development of **pictilisib** in breast cancer was largely **discontinued** after phase II trials. The FERGI trial showed that adding **pictilisib** to fulvestrant did not significantly improve progression-free survival, partly due to toxicity limiting the dose [3]. The PEGGY trial also found no significant benefit from adding **pictilisib** to paclitaxel [3].

How do the properties of pictilisib compare to newer PI3K inhibitors? **Pictilisib** is a **pan-Class I PI3K inhibitor**, meaning it inhibits all four isoforms (p110 α , p110 β , p110 δ , and p110 γ) [3] [1]. Newer generation inhibitors like alpelisib and inavolisib are **PI3K α -specific**, designed to improve tolerability by targeting the isoform most commonly mutated in solid tumors, thereby reducing off-target side effects [4] [1] [5]. This greater selectivity is intended to improve the therapeutic window [3] [4].

Experimental Pathway & Workflow

The following diagram illustrates the core signaling pathway targeted by **pictilisib** and the conceptual workflow for evaluating its combination therapy, integrating the key findings from the clinical data.



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